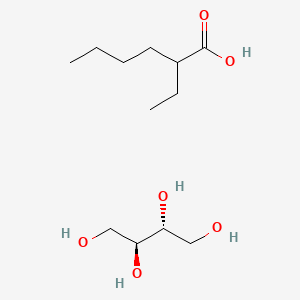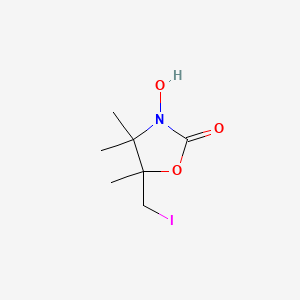![molecular formula C15H8ClN3O B14225845 Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]- CAS No. 502422-41-5](/img/structure/B14225845.png)
Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]- is a chemical compound with the molecular formula C15H8ClN3O. This compound is known for its unique structure, which includes a benzonitrile group attached to a pyridine ring and an oxazole ring. It is used in various scientific research applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing benzonitrile involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This reaction is advantageous due to its mild conditions and low production cost. The reaction typically occurs at 120°C for 2 hours, yielding benzonitrile with high efficiency .
Industrial Production Methods
In industrial settings, benzonitrile can be produced through the ammoxidation of toluene. This process involves the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C). The reaction produces benzonitrile along with water as a byproduct .
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can convert benzonitrile to benzylamine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzonitrile derivatives.
Scientific Research Applications
Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]- is utilized in several scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, coatings, and advanced materials
Mechanism of Action
The mechanism of action of benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the chloro and oxazole groups enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group but lacking the pyridine and oxazole rings.
3,5-Dichlorobenzonitrile: Contains two chloro groups but lacks the pyridine and oxazole rings.
3-[2-(5-Chloro-2-pyridinyl)ethynyl]benzonitrile: Similar structure but with an ethynyl linkage instead of the oxazole ring
Uniqueness
Benzonitrile, 3-[4-(5-chloro-2-pyridinyl)-2-oxazolyl]- is unique due to its combination of a benzonitrile group with both pyridine and oxazole rings. This structure imparts distinct chemical properties, making it valuable for specific research applications and industrial uses .
Properties
CAS No. |
502422-41-5 |
|---|---|
Molecular Formula |
C15H8ClN3O |
Molecular Weight |
281.69 g/mol |
IUPAC Name |
3-[4-(5-chloropyridin-2-yl)-1,3-oxazol-2-yl]benzonitrile |
InChI |
InChI=1S/C15H8ClN3O/c16-12-4-5-13(18-8-12)14-9-20-15(19-14)11-3-1-2-10(6-11)7-17/h1-6,8-9H |
InChI Key |
LTWCNRAEKVTUGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC(=CO2)C3=NC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[2-Methoxy-2-(4-nitrophenyl)ethenyl]oxidanium](/img/structure/B14225786.png)
![1,1'-[(1-Iodopropane-1,1-diyl)disulfonyl]dibenzene](/img/structure/B14225791.png)

![2-Iodo-5-{[2-(nitromethylidene)imidazolidin-1-yl]methyl}-1,3-thiazole](/img/structure/B14225805.png)

![[3-(2,4-Dimethoxyphenyl)-4-methyl-2-oxochromen-7-yl] acetate](/img/structure/B14225813.png)

![1,3-Bis[(trifluoromethyl)sulfanyl]propan-2-ol](/img/structure/B14225833.png)

![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide](/img/structure/B14225855.png)


